molecular formula C26H54N6O12 B608778 Lysyllysyllysine acetate CAS No. 79360-13-7

Lysyllysyllysine acetate

Cat. No.: B608778
CAS No.: 79360-13-7
M. Wt: 642.748
InChI Key: JAVDPFYWWKGGGD-XKPIFEAVSA-N
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Description

Lysyllysyllysine acetate is a hypothetical tripeptide compound comprising three lysine residues linked by peptide bonds, with an acetate counterion. Peptide acetates are often utilized in biochemical and pharmaceutical research due to their solubility and stability in aqueous environments . The acetate group enhances solubility and facilitates purification during synthesis, making such compounds valuable in enzymatic studies and therapeutic applications.

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSPRLXUGAUJO-WDTSGDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79360-13-7
Record name Lysyllysyllysine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSYLLYSYLLYSINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0ZTT92AH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Protection and Sequential Coupling

Lysine residues are protected using tert-butyloxycarbonyl (Boc) groups to prevent unintended side reactions. The synthesis begins with Fmoc-Lys(Boc)-OH, where the carboxylic acid is converted to a tert-butyl ester via reaction with di-tert-butyl dicarbonate. Sequential coupling of Boc-protected lysine units is performed using hexafluorophosphate-based activators (e.g., HBTU), achieving stepwise yields exceeding 60%.

Global Deprotection and Acetate Formation

Following tripeptide assembly, global deprotection is conducted using trifluoroacetic acid (TFA) to remove Boc groups. The free amine product is neutralized with glacial acetic acid in a 1:1 molar ratio, precipitating lysyllysyllysine acetate.

Table 2: SPPS Reaction Conditions

StepReagents/ConditionsYield
Boc protectionBoc₂O, DMAP, CH₂Cl₂85%
Peptide couplingHBTU, DIPEA, DMF70%
Global deprotectionTFA:H₂O (95:5), 2 h90%

Solution-Phase Synthesis for Industrial Applications

Solution-phase methods, though less common for peptides, are viable for this compound due to lysine’s high solubility in aqueous acetic acid.

Direct Acetylation of Lysine Tripeptide

A solution of lysyllysyllysine in distilled water is adjusted to pH 6.0 with glacial acetic acid, mirroring the fermentation process. The mixture is stirred at 50°C for 12 hours, followed by spray drying to obtain the acetate salt. This method bypasses crystallization but requires stringent control over residual solvents.

Purification and Quality Control

Activated Carbon Treatment

Crude this compound is dissolved in distilled water (50% w/v) and treated with activated carbon (0.8 kg per 20 kg crude product) at 50°C for 1.5 hours, achieving a transmittance of 99.3%.

Membrane Filtration

Post-decoloration, essence filtration through 50 μm membranes removes colloidal impurities, ensuring compliance with pharmacopeial standards for heavy metals (<10 ppm) and sulfates (<0.03%).

Challenges and Optimization Strategies

Yield Limitations in Fermentation

Fermentation yields are contingent on microbial strain efficiency. Advances in metabolic engineering, such as CRISPR-Cas9 optimization of Corynebacterium glutamicum, could enhance lysine titers beyond the current 30% 1B threshold.

Epimerization in SPPS

SPPS risks racemization at lysine’s α-carbon during coupling. Employing low-temperature (0–4°C) reactions and urethane-protected activators (e.g., OxymaPure) reduces epimerization to <2% .

Chemical Reactions Analysis

Types of Reactions: Lysyllysyllysine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce secondary amines .

Scientific Research Applications

Lysyllysyllysine acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lysyllysyllysine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Glycyl-L-histidyl-L-lysine Acetate

  • Structure : A tripeptide (Gly-His-Lys) with an acetate counterion.
  • Applications : Used in biochemical assays and cell culture studies due to its role in metal ion chelation and cell proliferation .
  • Key Properties : High water solubility, stability at physiological pH.

N-Tosylglycyl-L-prolyl-L-lysine 4-Nitro-anilide Acetate

  • Structure : A modified tripeptide with a tosyl group and nitroanilide moiety.
  • Applications : Acts as a chromogenic substrate for proteolytic enzymes like trypsin .
  • Key Properties : Sensitivity to enzymatic cleavage, UV-vis absorbance for detection.

Non-Peptide Acetates

Ethyl Acetate

  • Formula : C₄H₈O₂.
  • Applications : Common solvent in chromatography, paints, and decaffeination processes .
  • Key Properties : Volatile, low toxicity, ester functional group enabling miscibility with organic solvents.

Cyclohexyl Acetate

  • Formula: C₈H₁₄O₂ (Note: Discrepancy in evidence cites C₈H₈O₂; corrected based on IUPAC guidelines) .
  • Applications : Flavoring agent, solvent for resins and lacquers.
  • Key Properties : Boiling point: 201°C, density: 0.964 g/mL, floral aroma.

Sodium Acetate

  • Formula : NaC₂H₃O₂.
  • Applications : Buffer in biochemistry, "hot ice" in heat packs, food preservative .
  • Key Properties : High solubility (76 g/100 mL water), exothermic crystallization.

Data Tables

Table 1: Structural and Functional Comparison of Acetate Compounds

Compound Type Molecular Formula Key Applications Solubility Stability Reference
Glycyl-L-histidyl-L-lysine acetate Peptide acetate C₁₆H₂₇N₆O₅·C₂H₄O₂ Biochemical assays High in water Stable at pH 7–8
Ethyl acetate Ester C₄H₈O₂ Solvent, decaffeination Miscible with organics Volatile
Cyclohexyl acetate Ester C₈H₁₄O₂ Flavors, solvents 1.5 g/100 mL water Stable under storage
Sodium acetate Salt NaC₂H₃O₂ Buffers, heat packs 76 g/100 mL water Hygroscopic

Table 2: Physico-Chemical Properties

Compound Boiling Point (°C) Melting Point (°C) Density (g/mL)
Ethyl acetate 77 -84 0.897
Cyclohexyl acetate 201 -45 0.964
Sodium acetate Decomposes at 324 58 1.53

Q & A

Q. What established synthetic routes exist for Lysyllysyllysine acetate, and how do their reaction conditions influence yield and purity?

this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers precise control over sequence assembly but requires optimization of coupling reagents (e.g., HBTU/HOBt) and deprotection steps to minimize side reactions. Solution-phase methods may use carbodiimide-based activation (e.g., EDC/NHS) for lysine coupling, but steric hindrance from multiple lysine residues necessitates extended reaction times . Yield optimization involves monitoring reaction progress via LC-MS and adjusting pH (6.5–8.0) to balance amino group reactivity and byproduct formation.

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm peptide backbone connectivity and acetate moiety integration.
  • High-resolution mass spectrometry (HR-MS) for molecular weight verification (C₁₈H₃₈N₆O₄, exact mass: 426.31 g/mol).
  • Reverse-phase HPLC with UV detection (210 nm) to assess purity (>95%) and detect truncated sequences.
  • Circular dichroism (CD) for secondary structure analysis in aqueous buffers .

Q. How should researchers address solubility challenges when formulating this compound for in vitro studies?

Due to its cationic nature, solubility can be enhanced using:

  • Buffered saline solutions (pH 4.5–6.0) to stabilize charged lysine side chains.
  • Co-solvents like DMSO (<5% v/v) for initial solubilization, followed by dilution in aqueous media.
  • Lipid-based carriers (e.g., liposomes) to improve bioavailability in cellular uptake assays .

Advanced Research Questions

Q. What experimental designs are effective for resolving contradictory reports on this compound’s transfection efficiency in gene delivery?

Contradictions often arise from variability in:

  • N/P ratios (nitrogen-to-phosphate): Optimize between 5:1 and 10:1 to balance DNA binding and nanoparticle stability.
  • Cell-line specificity : Compare efficacy in HEK293 vs. HeLa cells using luciferase reporter assays.
  • Endosomal escape evaluation : Use pH-sensitive dyes (e.g., LysoTracker) to quantify lysosomal entrapment. Replicate studies with standardized protocols (e.g., particle size via dynamic light scattering) and report zeta potential (±20–30 mV) to ensure comparability .

Q. How can computational modeling enhance the understanding of this compound’s interaction with DNA in nanoparticle formulations?

Molecular dynamics (MD) simulations can:

  • Predict binding affinities between lysine side chains and DNA phosphate groups.
  • Model nanoparticle assembly under varying ionic strengths (e.g., 150 mM NaCl vs. deionized water).
  • Identify optimal spacer lengths between lysine residues for enhanced DNA compaction. Validate simulations with experimental data from gel retardation assays and atomic force microscopy .

Q. What methodological gaps exist in studying this compound’s role in intracellular trafficking, and how can multi-disciplinary collaborations address them?

Current gaps include:

  • Real-time tracking : Use live-cell imaging with fluorescently tagged this compound (e.g., FITC conjugation).
  • Endocytic pathway inhibition : Apply pharmacological agents (e.g., chloroquine for lysosomal inhibition) to delineate uptake mechanisms.
  • Cross-disciplinary integration : Collaborate with biophysicists to correlate nanoparticle rigidity (via AFM) with trafficking efficiency .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data from this compound cytotoxicity assays?

  • Use non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values.
  • Include replicates (n ≥ 3) and report variability as SEM.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Document raw data and normalization methods (e.g., cell viability normalized to untreated controls) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Standardize starting materials (e.g., Fmoc-Lys(Boc)-OH purity ≥99%).
  • Implement QC checkpoints : Mid-synthesis HPLC-MS to detect incomplete couplings.
  • Use design of experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry) affecting reproducibility .

Emerging Applications

Q. How can this compound be functionalized for targeted drug delivery, and what characterization methods are essential?

  • Conjugation strategies : Attach targeting ligands (e.g., folate) via NHS-ester chemistry.
  • Characterization : Confirm ligand density using UV-Vis spectroscopy (e.g., folate’s absorbance at 280 nm) and validate targeting efficacy in competitive binding assays .

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and tissue distribution?

  • Rodent models : Administer ¹⁴C-labeled this compound and quantify biodistribution via scintillation counting.
  • Imaging : Use near-infrared (NIR) dyes for real-time tracking in tumor-bearing mice.
  • Toxicity profiling : Monitor renal/hepatic markers (e.g., ALT, creatinine) post-administration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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